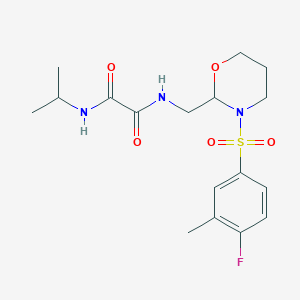
N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule. It contains a 4-fluoro-3-methylphenylsulfonyl group, an oxazinan ring, and an isopropyl oxalamide group. These groups are common in many pharmaceuticals and synthetic organic compounds .
Molecular Structure Analysis
Again, without specific data, it’s hard to analyze the molecular structure. But generally, the presence of the oxazinan ring could impart some degree of rigidity to the molecule, and the sulfonyl and oxalamide groups could be involved in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific conditions and reagents used. The oxazinan ring might be susceptible to opening under acidic or basic conditions, and the sulfonyl and oxalamide groups could potentially undergo various substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Antiandrogen Activity : Research on derivatives similar to the specified compound has led to the discovery of novel, potent antiandrogens, which are peripherally selective. These compounds have shown relevance in treating androgen-responsive benign and malignant diseases (Tucker, Crook, & Chesterson, 1988).
Poly(2-oxazoline)s and Bioactive Glass Hybridization : Studies on 2-oxazolines initiated by perfluoroalkanesulfoneimides have explored their application in creating electrophoretic and biocompatible polymers. These findings suggest potential uses in medical implants and tissue engineering due to their biocompatibility and ability to hybridize with bioactive materials (Hayashi & Takasu, 2015).
Molecular Dynamics and Mechanisms
Fluorination Effects on Molecular Structure : Ab initio calculations have shown significant effects of fluorine substitution on the structure and energy of α-sulfonyl carbanions. This has implications for the configurational stability and reactivity of sulfonamides, suggesting potential applications in designing more stable and reactive molecules for various scientific applications (Raabe, Gais, & Fleischhauer, 1996).
Biological and Antimicrobial Applications
Antibacterial Activity of Sulfone Derivatives : Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities against rice bacterial leaf blight. This research highlights the potential agricultural applications of these compounds in combating plant diseases and improving crop resistance (Shi et al., 2015).
Antimalarial and COVID-19 Drug Applications : Investigations into the reactivity and antimalarial activity of N-(phenylsulfonyl)acetamide derivatives suggest potential applications in treating diseases. Some of these sulfonamides have also been explored for their utility as COVID-19 therapeutic agents through computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O5S/c1-11(2)20-17(23)16(22)19-10-15-21(7-4-8-26-15)27(24,25)13-5-6-14(18)12(3)9-13/h5-6,9,11,15H,4,7-8,10H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTKGXSYSSRICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopropyl)propanamide](/img/structure/B2752168.png)
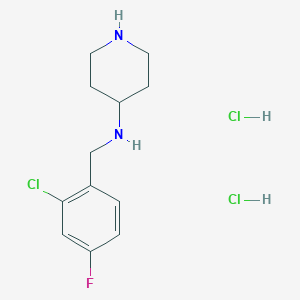
![4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2752173.png)
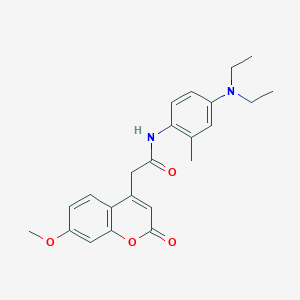


![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2752179.png)
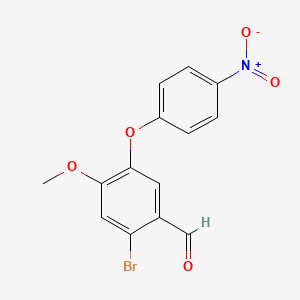
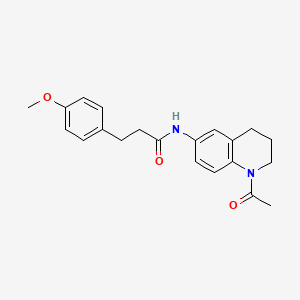
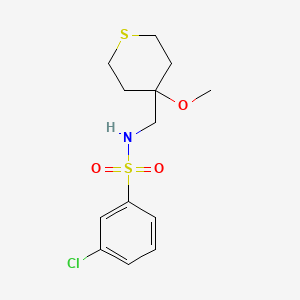
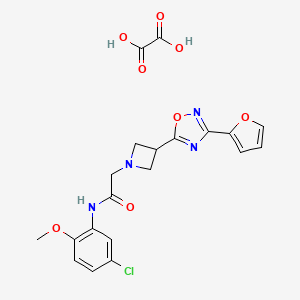
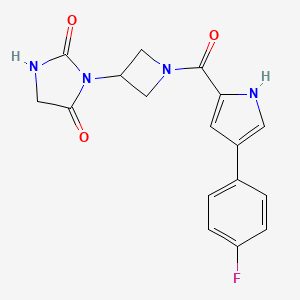
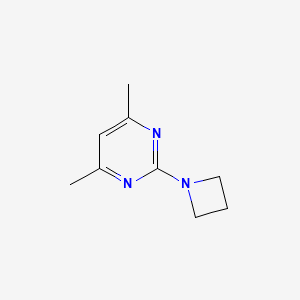
![5-Methoxy-4,4,6-trimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2752191.png)